![molecular formula C16H26N2O3 B5649930 1-{3-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]-3-oxopropyl}-2-piperidinone](/img/structure/B5649930.png)
1-{3-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]-3-oxopropyl}-2-piperidinone
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Overview
Description
The compound of interest belongs to a class of chemicals that include piperidine and pyrrolidine derivatives, which are significant in medicinal chemistry and synthetic organic chemistry. These compounds are pivotal due to their presence in various bioactive molecules and their applications in constructing complex chemical entities.
Synthesis Analysis
The synthesis of piperidine and pyrrolidine derivatives often involves the use of cyclopropanone equivalents, cyclobutanes, and donor-acceptor cyclopropanes as key intermediates. One approach uses 1-piperidino-1-trimethylsilyloxycyclopropane, derived from the piperidide of 3-chloropropionic acid, to react as cyclopropanone equivalents with nucleophiles, facilitating the formation of various pyrroles, pyrrolines, and pyrrolizidines (Wasserman, Dion, & Fukuyama, 1989). Another method involves the 1,3,5-triazinanes with donor-acceptor cyclopropanes or cyclobutanes in the presence of MgI2, leading to efficient syntheses of these ring systems (Garve, Kreft, Jones, & Werz, 2017).
Molecular Structure Analysis
X-ray diffraction analysis has been instrumental in determining the molecular and crystal structures of related compounds, revealing the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. These studies show that hydroxy derivatives of hydropyridine demonstrate considerable conformational flexibility, forming an extended network of hydrogen bonds (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives have been utilized in various synthetic applications, including [3 + 3] cyclizations to access functionalized pyridine derivatives. These transformations provide efficient routes to diverse chemical structures from readily available substrates under mild conditions (Zhang, Luo, Gan, Wan, & Wang, 2021).
Physical Properties Analysis
Physical properties such as crystal structure, hydrogen bonding, and molecular packing play a crucial role in the characterization and application of these compounds. Investigations into the crystal structures of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, for example, provide insights into the effects of hydrogen bonding on solubility and stability (Nelson, Karpishin, Rettig, & Orvig, 1988).
properties
IUPAC Name |
1-[3-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-12-10-18(11-16(12,21)13-5-6-13)15(20)7-9-17-8-3-2-4-14(17)19/h12-13,21H,2-11H2,1H3/t12-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRPMYASHALJGB-WBMJQRKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)CCN3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)CCN3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]-3-oxopropyl}-2-piperidinone |
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